molecular formula C10H14O5 B12275395 (2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid

(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid

Cat. No.: B12275395
M. Wt: 214.21 g/mol
InChI Key: GZPFASHFOHXEAY-UHFFFAOYSA-N
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Description

(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[4.5]decane core with a 1,4-dioxa ring and an acetic acid moiety. The presence of the spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid typically involves multi-step organic reactions. One common method is the condensation reaction, where a precursor molecule undergoes cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxo derivatives, while substitution reactions can produce esters or amides with varying functional groups .

Scientific Research Applications

Chemistry

In chemistry, (2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes .

Medicine

In medicine, (2R)-(3-Oxo-1,4-dioxa-spiro[4Its ability to undergo various chemical modifications allows for the design of new therapeutic agents with improved efficacy and reduced side effects .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, materials engineering, and nanotechnology .

Mechanism of Action

The mechanism of action of (2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid lies in its combination of a spirocyclic structure with a 1,4-dioxa ring and an acetic acid moiety. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)acetic acid

InChI

InChI=1S/C10H14O5/c11-8(12)6-7-9(13)15-10(14-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,12)

InChI Key

GZPFASHFOHXEAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(C(=O)O2)CC(=O)O

Origin of Product

United States

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